Ethyl 2-(methyl(pyridin-2-yl)amino)acetate

medicinal chemistry drug design ADME optimization

Ethyl 2-(methyl(pyridin-2-yl)amino)acetate (CAS 1249006-32-3) is a synthetic, small-molecule pyridinyl glycine ester characterized by a tertiary N-methyl-N-(2-pyridyl)amine motif. With a molecular formula of C₁₀H₁₄N₂O₂, a molecular weight of 194.23 g/mol, and a computed LogP of 1.08, this compound presents a moderately lipophilic, zero-hydrogen-bond-donor scaffold.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 1249006-32-3
Cat. No. B1287986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(methyl(pyridin-2-yl)amino)acetate
CAS1249006-32-3
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CN(C)C1=CC=CC=N1
InChIInChI=1S/C10H14N2O2/c1-3-14-10(13)8-12(2)9-6-4-5-7-11-9/h4-7H,3,8H2,1-2H3
InChIKeyIJEMCRRHGXYEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(Methyl(pyridin-2-yl)Amino)Acetate (CAS 1249006-32-3): Core Physicochemical Identity and Sourcing Baseline


Ethyl 2-(methyl(pyridin-2-yl)amino)acetate (CAS 1249006-32-3) is a synthetic, small-molecule pyridinyl glycine ester characterized by a tertiary N-methyl-N-(2-pyridyl)amine motif [1]. With a molecular formula of C₁₀H₁₄N₂O₂, a molecular weight of 194.23 g/mol, and a computed LogP of 1.08, this compound presents a moderately lipophilic, zero-hydrogen-bond-donor scaffold . It is commercially available from multiple research-chemical vendors in purity grades of 95% to 98+%, primarily positioned as a versatile building block for medicinal-chemistry derivatization .

Zero HBD motif supports CNS-penetrant fragment library design
Moderate lipophilicity and low TPSA favor oral drug-like space
Ethyl ester enables controlled amide-bond formation in multi-step synthesis
High vendor purity (98+%) reduces in-house purification needs

Why Simple Pyridinylamino Acetate Analogs Cannot Functionally Substitute for Ethyl 2-(Methyl(pyridin-2-yl)Amino)Acetate


The N-methyl-N-(2-pyridyl)amino core of this compound defines a unique combination of steric, electronic, and lipophilic properties that cannot be replicated by the secondary-amine analog (ethyl 2-(pyridin-2-ylamino)acetate), the methyl-ester variant (methyl 2-(methyl(pyridin-2-yl)amino)acetate), or the free acid (2-(methyl(pyridin-2-yl)amino)acetic acid). Differences in hydrogen-bond donor count, LogP, polar surface area, and steric bulk directly impact permeability, metabolic stability, and the scope of downstream synthetic transformations, making indiscriminate substitution scientifically unsound during lead optimization or procurements that require reproducible SAR trajectories .

NH analog (ethyl 2-(pyridin-2-ylamino)acetate)
HBD=1 may reduce passive CNS permeability and alter P-gp efflux susceptibility compared to the N-methylated compound.
Methyl ester variant
Faster aminolysis rate can cause byproducts in convergent sequences; different lipophilicity (LogP ~0.69) shifts distribution profile.
Free acid (2-(methyl(pyridin-2-yl)amino)acetic acid)
Carboxylic acid requires different coupling conditions and may risk decarboxylation; polarity and HBD count alter solubility and permeability.

Head-to-Head Quantitative Differentiation of Ethyl 2-(Methyl(pyridin-2-yl)Amino)Acetate Against its Closest Analogs


Hydrogen-Bond Donor Count (0 vs. 1): Predicted Superior Passive Membrane Permeability

The compound possesses zero hydrogen-bond donors (HBD = 0), whereas the closest commercially available analog, ethyl 2-(pyridin-2-ylamino)acetate, retains one secondary-amine NH donor (HBD = 1) . In CNS drug-design paradigms, reducing HBD count to zero correlates with markedly improved passive blood-brain barrier penetration and reduced P-glycoprotein efflux susceptibility. This numeric difference provides a measurable, structure-based rationale for selecting the N-methylated scaffold when CNS exposure or membrane permeability is critical.

H-bond donor count
Cross-study comparable
Target: 0 HBD
Comparator: 1 HBD
Δ = –1 (100% reduction)
May support passive membrane permeability for CNS applications
Computed TPSA/HBD pipeline; data to verify in cell-based assays
medicinal chemistry drug design ADME optimization

Lipophilicity (LogP 1.08 vs. 0.69): Increased Lipophilic Character with Potential Metabolic Stability Advantages

The computed LogP of the compound is 1.08, which is higher than the 0.69 LogP of the methyl ester analog, methyl 2-(methyl(pyridin-2-yl)amino)acetate . A LogP increase of approximately 0.4 log units reflects greater partitioning into lipid membranes and may translate into enhanced passive absorption and altered tissue-distribution profiles. In lead optimization, such a difference can be decisive for balancing potency with metabolic clearance, particularly when cytochrome P450-mediated oxidation is sensitive to lipophilicity thresholds.

Lipophilicity (LogP)
Cross-study comparable
1.08 vs 0.69
ΔLogP = +0.39
Reported higher lipophilicity may influence tissue distribution and metabolic profile
Computed XLogP3; context-dependent
lead optimization lipophilicity metabolic stability

Topological Polar Surface Area (42.43 vs. 51.20 Ų): Improved Predicted Oral Absorption Potential

The topological polar surface area of the compound is 42.43 Ų, which is notably lower than the 51.20 Ų TPSA of the des-methyl analog ethyl 2-(pyridin-2-ylamino)acetate . According to Veber's drug-likeness guidelines, a TPSA below 60 Ų is associated with good oral absorption and bioavailability. The additional reduction of approximately 9 Ų in this compound suggests a more favorable profile for passive transcellular absorption, making it a more attractive fragment when oral bioavailability is a target-candidate requirement.

TPSA
Cross-study comparable
42.43 vs 51.20 Ų
ΔTPSA = –8.77 Ų (17% reduction)
Below 60 Ų supports oral absorption potential; further reduction may favor transcellular uptake
Based on Veber guidelines; validate with permeability assays
oral bioavailability PSA drug-likeness

Steric and Metabolic Differentiation: N-Methyl vs. NH Group Impact on CYP-Mediated N-Dealkylation Susceptibility

The presence of an N-methyl substituent on the pyridylamine nitrogen, as opposed to a hydrogen in ethyl 2-(pyridin-2-ylamino)acetate, directly alters the compound's susceptibility to cytochrome P450-mediated N-dealkylation. N-Methyl groups are generally more resistant to oxidative cleavage than secondary amine NH groups, which are preferentially oxidized by CYP isoforms such as CYP2D6 and CYP3A4. While no direct head-to-head metabolic study is available for this specific compound, extensive class-level evidence indicates that replacing NH with N-methyl reduces intrinsic clearance in liver microsome assays by 50–80% in structurally related N-aryl glycine esters [1][2]. This qualitative prediction supports the preferential selection of the N-methylated compound for programs where hepatic stability is a bottleneck.

Metabolic stability prediction
Class-level inference
N-methyl vs NH: predicted 50–80% lower intrinsic clearance in liver microsomes
May reduce CYP-mediated N-dealkylation; supports selection when hepatic stability is a concern
Class-level inference from N-aryl glycine esters; direct data lacking
metabolic stability N-dealkylation medicinal chemistry

Ester Substituent Effect on Reactivity: Ethyl Ester vs. Methyl Ester in Nucleophilic Acyl Substitution

The ethyl ester moiety in this compound provides a measurable difference in steric shielding and leaving-group propensity compared to the methyl ester analog. Specifically, the ethyl ester carbonyl is slightly less electrophilic due to the +I inductive effect of the ethyl group, which slows nucleophilic acyl substitution reactions (e.g., amide bond formation with amines) by a factor of approximately 1.2–1.5 relative to the methyl ester [1]. While this quantitative difference is modest, it can influence reaction selectivity in complex, multi-functional synthetic sequences where over-reaction of the methyl ester can lead to byproduct formation. This is practically meaningful when chemists require a more controlled, slower ester-aminolysis step in convergent syntheses.

Ester aminolysis rate
Class-level inference
Ethyl ester (ref. 1.0) vs methyl ester (1.2–1.5× faster)
~20–50% slower aminolysis
Enables more controlled amide coupling in complex sequences
Inferred from Taft steric constants; reaction-specific validation needed
synthetic chemistry ester reactivity building block procurement

Commercial Purity and Storage Specification: 98+% Purity with Defined Low-Temperature Stability

The compound is consistently supplied at 98+% purity (HPLC) by multiple vendors, with documented stability under recommended storage conditions (2–8 °C, sealed under dry atmosphere) . In contrast, the methyl ester analog is listed at 95% minimum purity by some suppliers, and the free acid analog may require different handling to prevent decarboxylation . Higher initial purity reduces the need for in-house purification steps and ensures more reproducible reaction yields in multi-step medicinal-chemistry syntheses. For procurement professionals, this directly impacts cost-per-successful-reaction calculations.

Supplied purity
Vendor specification
98+% (HPLC) for target
95% typical for methyl ester/free acid analogs
Reduces re-purification probability and supports consistent reaction yields
Per vendor CoA; verify upon receipt
procurement purity specification storage stability

Procurement-Optimized Application Scenarios for Ethyl 2-(Methyl(pyridin-2-yl)Amino)Acetate


CNS-Penetrant Fragment Library Construction

The zero-hydrogen-bond-donor count (Evidence Item 1), favorable TPSA (42.43 Ų; Evidence Item 3), and moderate lipophilicity (LogP 1.08; Evidence Item 2) render this compound a superior fragment for CNS-oriented library design. Procure this scaffold to bias screens toward brain-penetrant hits, reducing the attrition rate during hit-to-lead optimization.

Controlled-Aminolysis Synthetic Route Development

The ethyl ester's slower relative aminolysis rate (Evidence Item 5) allows for greater synthetic control when coupling with primary amines in the presence of other electrophilic functional groups. Select this building block when convergent synthesis demands a more tempered acyl donor to avoid by-products. [1]

Lead Optimization Where Hepatic Stability is a Primary Liability

In programs where HLM (human liver microsome) instability is attributed to secondary-amine N-dealkylation, this N-methylated compound is predicted to exhibit substantially reduced intrinsic clearance relative to the NH analog (Evidence Item 4). Prioritize this compound for procurement when preliminary microsomal data from the NH series indicate rapid metabolism. [2]

Direct Procurement Without Purification Overhead

The widely available 98+% purity specification (Evidence Item 6) and defined storage stability at 2–8 °C allow immediate use in high-throughput parallel synthesis without prior chromatographic purification. This reduces procurement-to-data cycle time and eliminates the cost of pre-use QC.

Application
Selection Property
Validation Focus
CNS-penetrant fragment library design
Zero HBD count, TPSA below 60 Ų, moderate LogP
Passive permeability and P-gp efflux assays
Controlled aminolysis in convergent synthesis
Ethyl ester reactivity profile (slower aminolysis)
Kinetic profiling under target coupling conditions
Lead optimization with hepatic stability liability
N-methyl substitution pattern (predicted lower N-dealkylation)
Microsomal stability assay, CYP isoform screening
High-throughput parallel synthesis without pre-purification
Supplied purity specification (98+%)
QC verification, reaction consistency monitoring
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